4-Amino-N-methyl-N-(1-methylpyrrolidin-3-yl)benzenesulfonamide
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Overview
Description
4-Amino-N-methyl-N-(1-methylpyrrolidin-3-yl)benzenesulfonamide is a chemical compound with a complex structure that includes an amino group, a methyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-methyl-N-(1-methylpyrrolidin-3-yl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with N-methyl-N-(1-methylpyrrolidin-3-yl)amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production also involves stringent quality control measures to ensure the consistency and safety of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-methyl-N-(1-methylpyrrolidin-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Various nucleophiles such as halides, alcohols, or amines; reactions may require catalysts or specific pH conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
4-Amino-N-methyl-N-(1-methylpyrrolidin-3-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 4-Amino-N-methyl-N-(1-methylpyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes, leading to changes in cellular processes. For example, it has been shown to inhibit carbonic anhydrase IX, an enzyme involved in regulating pH in cancer cells, thereby affecting tumor growth and survival .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A sulfonamide antibiotic with a similar structure but different functional groups.
4-Amino-N,N-dimethyl-benzenesulfonamide: Another sulfonamide derivative with different substituents on the nitrogen atom.
Uniqueness
4-Amino-N-methyl-N-(1-methylpyrrolidin-3-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes, such as carbonic anhydrase IX, sets it apart from other similar compounds and makes it a valuable candidate for further research and development .
Properties
Molecular Formula |
C12H19N3O2S |
---|---|
Molecular Weight |
269.37 g/mol |
IUPAC Name |
4-amino-N-methyl-N-(1-methylpyrrolidin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H19N3O2S/c1-14-8-7-11(9-14)15(2)18(16,17)12-5-3-10(13)4-6-12/h3-6,11H,7-9,13H2,1-2H3 |
InChI Key |
NBAROLKHNHWARQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)N(C)S(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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